- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,
Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
- PB43870
- EN300-172618
- AB7089
- MFCD11847774
- CS-0169564
- AKOS015855813
- 4,4-(ethylenedioxy)cyclohexane carbaldehyde
- F8888-7350
- HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
- DTXSID40432508
- Z1255380045
- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
- AS-44816
- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
- 93245-98-8
- SCHEMBL87185
- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
- DB-328760
-
- MDL: MFCD11847774
- Inchi: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
- InChI Key: HFBULKBCEFQYCJ-UHFFFAOYSA-N
- SMILES: O=CC1CCC2(OCCO2)CC1
Computed Properties
- Exact Mass: 170.094294304g/mol
- Monoisotopic Mass: 170.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 35.5Ų
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D495935-10mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495935-50mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D495935-100mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Alichem | A289000627-5g |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 5g |
$959.50 | 2023-08-31 | |
| Chemenu | CM129753-10g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 10g |
$1550 | 2021-08-05 | |
| Apollo Scientific | OR451152-1g |
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde |
93245-98-8 | 1g |
£660.00 | 2023-08-31 | ||
| Chemenu | CM129753-1g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1208827-500MG |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 500mg |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-1G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 1g |
$270 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-5G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 5g |
$815 | 2024-07-21 |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Production Method
Production Method 1
Production Method 2
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,
Production Method 3
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones, Tetrahedron Letters, 2004, 45(24), 4661-4664
Production Method 5
- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow, Journal of Organic Chemistry, 2018, 83(24), 15558-15568
Production Method 6
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
- New high affinity H3 receptor agonists without a basic side chain, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323
Production Method 7
- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,
Production Method 8
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,
Production Method 10
- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789
Production Method 11
- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,
Production Method 12
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,
Production Method 13
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35, Journal of Medicinal Chemistry, 1989, 32(3), 709-15
Production Method 14
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane, Synlett, 1994, (2),
Production Method 15
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, Yingyong Huagong, 2010, 39(1), 150-152
Production Method 16
1.2 Reagents: Methanol ; -65 °C
- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,
Production Method 17
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde
- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene
- Phosphorane,methylenetriphenyl-
- (diazomethyl)trimethylsilane
- 8-methylidene-1,4-dioxaspiro[4.5]decane
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- {1,4-dioxaspiro[4.5]decan-8-yl}methanol
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Suppliers
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Professional Introduction to 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde (CAS No. 93245-98-8)
The compound 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, identified by the CAS number 93245-98-8, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. Its unique spirocyclic structure, featuring a dioxane ring fused with a decane backbone, combined with the presence of an aldehyde functional group, makes it a versatile intermediate with potential applications in synthetic chemistry and drug development.
This introduction delves into the structural characteristics, chemical properties, and emerging applications of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, emphasizing its relevance in contemporary research. The discussion is anchored in the latest scientific literature, highlighting how this compound has garnered attention for its role in designing novel bioactive molecules.
The spirocyclic framework of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde contributes to its conformational rigidity, which is a desirable feature in medicinal chemistry for enhancing binding affinity and selectivity. The aldehyde group at the 8-position serves as a reactive handle, enabling further functionalization through condensation reactions with amines or nucleophiles to yield Schiff bases or heterocyclic derivatives. Such modifications have been explored in the development of enzyme inhibitors and antimicrobial agents.
Recent studies have demonstrated the utility of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde as a precursor in synthesizing spirocyclic scaffolds that mimic natural products with known bioactivity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, leveraging the spirocyclic core to optimize interactions with target proteins. The dioxane ring introduces steric hindrance and electronic effects that can fine-tune pharmacophoric properties, making it an attractive motif for structure-activity relationship (SAR) studies.
The chemical reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde extends beyond simple aldehyde transformations. Its spirostructure allows for regioselective functionalization at multiple sites, enabling the construction of complex molecular architectures. Researchers have utilized palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups onto the decane moiety, expanding the compound’s synthetic toolbox. These advanced methodologies have enabled the preparation of libraries of spirocyclic compounds for high-throughput screening.
In the context of drug discovery, the unique properties of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde make it a promising candidate for developing treatments against neurological disorders. Preliminary computational studies suggest that its rigid scaffold can effectively interact with amyloid-beta plaques associated with Alzheimer’s disease. Additionally, its ability to cross the blood-brain barrier has been explored in models of neurodegenerative conditions, positioning it as a lead compound for further optimization.
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde involves multi-step organic transformations that highlight its synthetic challenge and elegance. Modern synthetic strategies employ transition-metal catalysis and asymmetric methods to achieve high enantioselectivity in constructing chiral spirocycles. Such advances underscore the compound’s importance not only as a target molecule but also as a benchmark for testing new synthetic protocols.
Industrial applications of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde are emerging in materials science and agrochemicals. Its spirocyclic core exhibits photochemical stability and thermal resistance, making it suitable for designing advanced polymers or liquid crystals. In agrochemistry, derivatives of this compound have shown promise as pheromone analogs or biopesticides due to their structural complexity and biological activity.
The future directions of research on 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde are multifaceted. Investigating its role in photodynamic therapy and developing new catalytic systems for its derivatization are among the most exciting frontiers. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential across multiple disciplines.
93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) Related Products
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